molecular formula C8H11BrN2O2 B13561582 3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol

3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol

Katalognummer: B13561582
Molekulargewicht: 247.09 g/mol
InChI-Schlüssel: IKRWTPDDSBJVGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol is a chemical compound with the molecular formula C8H11BrN2O2 and a molecular weight of 247.09 g/mol . This compound is characterized by the presence of a bromopyridine moiety linked to a propanol group through an ether linkage. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol typically involves the reaction of 5-amino-3-bromopyridine with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyridine and propanol moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This dual functionality allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and development .

Eigenschaften

Molekularformel

C8H11BrN2O2

Molekulargewicht

247.09 g/mol

IUPAC-Name

3-(5-amino-3-bromopyridin-2-yl)oxypropan-1-ol

InChI

InChI=1S/C8H11BrN2O2/c9-7-4-6(10)5-11-8(7)13-3-1-2-12/h4-5,12H,1-3,10H2

InChI-Schlüssel

IKRWTPDDSBJVGA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1Br)OCCCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.